molecular formula C24H26N2O3 B248800 (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone

(3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone

Cat. No. B248800
M. Wt: 390.5 g/mol
InChI Key: ARIXFOGYXPEKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone, also known as NAP, is a chemical compound that has been widely studied for its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological effects.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to involve the modulation of several signaling pathways in the brain. (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been shown to activate the ERK/MAPK pathway, which is involved in the regulation of cell survival and proliferation. It also appears to modulate the activity of the PI3K/Akt pathway, which is involved in the regulation of cell growth and apoptosis. Additionally, (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been found to increase the levels of several neurotrophic factors, including BDNF and NGF, which are important for the survival and growth of neurons.
Biochemical and Physiological Effects
(3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition to its neuroprotective effects, (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been found to have cardioprotective properties and can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone in lab experiments is its high potency and specificity. (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been found to have a low toxicity profile and can be administered at relatively low doses. However, one of the limitations of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone on human health are not well-understood, and further research is needed to determine its safety profile.

Future Directions

There are several future directions for research on (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone, including the development of more effective synthesis methods, the investigation of its potential therapeutic applications in other medical conditions, and the exploration of its mechanism of action at the molecular level. Additionally, more research is needed to determine the long-term safety profile of (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone and its potential interactions with other drugs and medications.
Conclusion
In conclusion, (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone is a promising compound that has been extensively studied for its potential therapeutic applications in a range of medical conditions. Its neuroprotective properties and ability to improve cognitive function make it an attractive candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While further research is needed to fully understand its mechanism of action and safety profile, (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone represents a promising avenue for the development of new treatments for a range of medical conditions.

Synthesis Methods

(3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 4-naphthalen-2-ylmethylpiperazine in the presence of a reducing agent. The resulting product is then treated with methanol and hydrochloric acid to yield the final compound, (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone. The synthesis of (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been well-documented in the literature, and several modifications to the original method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

(3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been studied extensively for its potential therapeutic applications in a range of medical conditions. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. (3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone has been shown to have neuroprotective properties and can prevent the death of neurons in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

Product Name

(3,5-Dimethoxy-phenyl)-(4-naphthalen-2-ylmethyl-piperazin-1-yl)-methanone

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O3/c1-28-22-14-21(15-23(16-22)29-2)24(27)26-11-9-25(10-12-26)17-18-7-8-19-5-3-4-6-20(19)13-18/h3-8,13-16H,9-12,17H2,1-2H3

InChI Key

ARIXFOGYXPEKHD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3)OC

Origin of Product

United States

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